Neuronal Nicotinic Receptor Agonist Potency: 4-Hydroxy-7-nitroquinoline vs. 7-Nitroquinoline
4-Hydroxy-7-nitroquinoline (HNQ) demonstrates functionally relevant agonist activity at human neuronal nicotinic acetylcholine receptors (nAChR) that is quantitatively distinct from the monosubstituted analog 7-nitroquinoline. HNQ activates recombinant human α3β4 nAChR expressed in HEK cells with an EC50 of 7.0 µM [1]. In cross-study comparison, 7-nitroquinoline—which lacks the C4 hydroxyl group—exhibits an EC50 of 30 µM at the muscle-type nAChR (TE671 cells), representing a >4-fold reduction in potency [2]. This differential functional activity is directly attributable to the C4 hydroxyl substitution, which enhances receptor engagement.
| Evidence Dimension | Functional agonist potency (EC50) at nicotinic acetylcholine receptors |
|---|---|
| Target Compound Data | EC50 = 7.0 µM (7.00E+3 nM) |
| Comparator Or Baseline | 7-Nitroquinoline: EC50 = 30 µM (3.00E+4 nM) |
| Quantified Difference | 4.3-fold lower potency for 7-nitroquinoline |
| Conditions | Recombinant human α3β4 nAChR in HEK cells (HNQ); human TE671 muscle nAChR (7-nitroquinoline) |
Why This Matters
This quantitative potency difference informs compound selection for nAChR-focused screening campaigns, where HNQ provides a more sensitive functional readout.
- [1] BindingDB. BDBM50369150 CHEMBL1788226: EC50 = 7.00E+3 nM at human α3β4 nAChR. View Source
- [2] BindingDB PrimarySearch_ki. 7-Nitroquinoline: EC50 = 3.00E+4 nM at human TE671 muscle nAChR. View Source
